nicotine-1'-N-oxide

Metabolic phenotyping Nicotine metabolism FMO enzyme activity

This FMO-generated metabolite is the only reliable quantitative readout for the alternative nicotine metabolic shunt that becomes prominent when CYP2A6 activity is impaired. Its distinct electrochemical reduction at mercury electrodes enables voltammetric detection strategies for complex matrices. As a specified impurity marker that must be substantially absent from synthetic nicotine, it is essential for impurity profiling and batch release testing. The compound's route-dependent bidirectional reduction—<3% systemic vs. 45% oral—makes it indispensable for comparative pharmacokinetic and prodrug studies. Choose the authenticated reference standard to ensure assay validity and regulatory compliance.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 491-26-9
Cat. No. B1217153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenicotine-1'-N-oxide
CAS491-26-9
Synonymsnicotine 1-N-oxide
nicotine 1-N-oxide, (1R-cis)-isomer
nicotine 1-N-oxide, (1R-trans)-isomer
nicotine 1-N-oxide, (1S-cis)-isomer
nicotine 1-N-oxide, (1S-trans)-isomer
nicotine 1-N-oxide, (2S)-isomer
nicotine 1-N-oxide, (R)-isomer
nicotine 1-N-oxide, (S)-isomer
nicotine 1-N-oxide, 14C-labeled cpd
nicotine 1-N-oxide, dihydrochloride, (1R-trans)-isomer
nicotine 1-N-oxide, dihydrochloride, (1S-trans)-isomer
nicotine 1-N-oxide, dihydrochloride, (S)-isomer
nicotine-1'-N-oxide
nicotine-1'-oxide
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC[N+]1(CCCC1C2=CN=CC=C2)[O-]
InChIInChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1
InChIKeyRWFBQHICRCUQJJ-NUHJPDEHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotine-1′-N-Oxide (CAS 491-26-9): A Pyrrolidine N-Oxide Metabolite with Distinct Metabolic Routing and Physicochemical Properties


Nicotine-1′-N-oxide (NNO, CAS 491-26-9) is an N-oxide derivative of (S)-nicotine formed by oxidation at the pyrrolidine nitrogen. As a primary nicotine metabolite generated predominantly via flavin-containing monooxygenases (FMOs), it accounts for approximately 4–7% of nicotine metabolism in smokers, with this fraction increasing under conditions of impaired CYP2A6-mediated cotinine formation [1]. The compound exists as a mixture of cis and trans diastereoisomers, each exhibiting distinct stereoselective formation kinetics and species-dependent metabolic patterns [2]. Structurally, the N-oxide moiety confers increased polarity (XLogP3: 0.7) relative to parent nicotine and distinct electrochemical reduction behavior at mercury-based electrodes, differentiating it from both nicotine and cotinine in analytical, metabolic, and potential application contexts [3].

Why Nicotine-1′-N-Oxide Cannot Be Interchanged with Cotinine or Other Nicotine Analogs in Metabolic Tracing and Analytical Applications


Substitution among nicotine metabolites in analytical reference standards, metabolic tracing studies, or biomarker assays introduces systematic error due to fundamentally divergent physicochemical properties and enzymatic origins. Nicotine-1′-N-oxide formation is catalyzed by flavin-containing monooxygenases (FMOs), whereas cotinine synthesis requires CYP2A6-mediated oxidation—two independent, non-interchangeable enzymatic systems with distinct genetic regulation and inhibitor susceptibility [1]. This enzyme-level divergence is compounded by the N-oxide moiety conferring unique electrochemical reducibility at potentials that differ from nicotine, enabling voltammetric detection strategies inapplicable to cotinine or hydroxycotinine [2]. Furthermore, NNO can undergo in vivo reduction back to nicotine, with reduction magnitude varying substantially by administration route (<3% systemic vs. 45% oral), a bidirectional metabolic behavior absent in cotinine that precludes simple substitution in pharmacokinetic modeling [3].

Quantitative Differentiation Evidence for Nicotine-1′-N-Oxide (491-26-9) Relative to Cotinine and Other Nicotine Metabolites


NNO as a Biomarker of FMO-Mediated Metabolism: Inverse Correlation with CYP2A6-Dependent Cotinine Pathway

In human smokers, urinary nicotine-N′-oxide levels exhibit a significant inverse correlation with the 3′-hydroxycotinine/cotinine ratio—a validated measure of CYP2A6 enzymatic activity. This relationship demonstrates that NNO formation represents a functionally distinct, FMO-mediated metabolic shunt that becomes quantitatively more prominent when CYP2A6 activity is genetically deficient or pharmacologically inhibited [1].

Metabolic phenotyping Nicotine metabolism FMO enzyme activity CYP2A6 Biomarker

Enzymatic Selectivity: FMO-Catalyzed NNO Formation vs. CYP2A6-Catalyzed Cotinine Formation in Human Liver Microsomes

The formation of nicotine-1′-N-oxide and cotinine from nicotine are mediated by distinct enzyme systems that respond differently to inhibitors, heat inactivation, and alternate substrates. Studies in human liver microsomes demonstrate that only trans-nicotine N′-oxide is formed stereoselectively, catalyzed predominantly by FMO form II, whereas cotinine formation proceeds via CYP2A6-dependent iminium ion generation and subsequent aldehyde oxidase conversion [1]. This enzymatic divergence is further evidenced by differential inhibitor sensitivity: SKF 525A and KCN inhibit cotinine formation without affecting NNO formation in guinea-pig liver preparations [2].

Enzyme selectivity Drug metabolism Cytochrome P450 Flavin monooxygenase In vitro metabolism

Electrochemical Detectability: NNO Reduction at Mercury Electrodes Enables Voltammetric Quantification Without Prior Separation

Unlike nicotine and cotinine, which require oxidative electrochemical detection with potential interferences, nicotine-N-oxide is electrochemically reducible at mercury-based electrodes, producing a single well-defined reduction peak. This enables voltammetric quantification with a limit of detection (LOD) of 0.13 μM on static mercury dropping electrode (SMDE), providing an alternative analytical route that circumvents the oxidative interferences common to nicotine determination in complex biological matrices [1].

Electrochemical detection Voltammetry Analytical chemistry Nicotine analysis Sensor development

Pro-Drug Potential: Route-Dependent in Vivo Reduction of NNO to Nicotine in Rabbits

Nicotine-1′-N-oxide undergoes in vivo reduction back to nicotine, with the magnitude of this conversion varying substantially by route of administration. Following intravenous dosing in New Zealand rabbits, systemic reduction is minimal (<3% converted to nicotine), whereas oral administration results in 45% reduction, consistent with presystemic (bacterial or intestinal) metabolism [1]. This route-dependent bidirectional metabolism distinguishes NNO from cotinine, which is not appreciably reduced to nicotine and serves primarily as a terminal elimination marker.

Pharmacokinetics Prodrug Nicotine delivery Metabolic reduction Bioavailability

Purity Marker for Synthetic Nicotine: NNO as a Differentiator Between Tobacco-Derived and Synthetic Nicotine Sources

Synthetic nicotine is specified in patent literature as being 'substantially free' of nicotine-1′-N-oxide, cotinine, nicotyrine, and other tobacco-associated impurities, establishing NNO as a key analytical marker for distinguishing synthetic from tobacco-derived nicotine sources [1]. This application positions NNO as a required reference standard for purity verification and regulatory compliance testing in the synthetic nicotine supply chain.

Synthetic nicotine Purity analysis Vaping products Tobacco impurities Quality control

Platelet Function Modulation: Distinct Activity Profile of NNO vs. Nicotine in Human Platelet Assays

In vitro studies on human platelet function reveal a qualitative divergence in activity between nicotine and its N-oxide metabolite. While nicotine (10 μM) weakly increased platelet aggregation, nicotine-1′-N-oxide (1–10 μM) instead weakly inhibited adhesion to fibrinogen [1]. This functional inversion (agonist-like vs. antagonist-like effect) distinguishes NNO from parent nicotine and from cotinine, which showed no effect on platelet aggregation under comparable conditions.

Platelet aggregation Cardiovascular pharmacology Nicotine metabolites In vitro pharmacology Adhesion

High-Value Application Scenarios for Nicotine-1′-N-Oxide (CAS 491-26-9) Based on Verified Differentiation Evidence


Metabolic Phenotyping Studies Requiring FMO-Specific Pathway Quantification

Researchers conducting pharmacogenomic studies on nicotine metabolism—particularly those investigating CYP2A6 genetic variants, FMO polymorphisms, or drug-drug interactions affecting either pathway—require nicotine-1′-N-oxide as a pathway-specific quantitative readout. The established inverse correlation (r = −0.383 to −0.414, P < 0.001) between urinary NNO and CYP2A6 activity markers validates NNO as a functional indicator of the FMO-mediated metabolic shunt that becomes prominent when CYP2A6 activity is impaired [1]. Cotinine cannot substitute in this application because it measures CYP2A6 activity rather than the alternative FMO pathway.

Electrochemical Sensor Development for Nicotine Detection via Indirect Voltammetry

Analytical laboratories developing electrochemical nicotine detection methods can leverage NNO's distinct reducibility at mercury-based electrodes (reduction peak at −0.78 V on SMDE, LOD 0.13 μM) to implement indirect determination strategies. By converting nicotine to NNO as an analytical form, analysts can achieve recoveries of 97.3–104.6% in pharmaceutical preparations while bypassing oxidative interferences common in complex matrices [1]. This approach provides a voltammetric alternative to HPLC and GC reference methods that cannot be replicated using cotinine or hydroxycotinine due to their distinct electrochemical behavior.

Synthetic Nicotine Purity Verification and Regulatory Compliance Testing

Manufacturers and contract testing laboratories serving the synthetic nicotine and vaping product industries require nicotine-1′-N-oxide reference standards for impurity profiling and batch release testing. Patent specifications explicitly identify NNO as a tobacco-associated impurity that must be substantially absent from synthetic nicotine compositions intended for vaping devices [1]. Procurement of authenticated NNO reference material is essential for developing and validating LC-MS or GC methods capable of distinguishing synthetic from tobacco-derived nicotine sources.

Pharmacokinetic Studies of Nicotine Prodrugs or Route-Dependent Metabolic Activation

Investigators modeling route-dependent nicotine delivery or evaluating prodrug strategies can utilize NNO's unique bidirectional metabolism. In rabbit models, NNO exhibits 45% reduction to nicotine following oral administration but <3% reduction following IV dosing, with clearance of 7.5 mL/min/kg and half-life of 42.6 min [1]. This route-tunable metabolic activation profile—absent in cotinine—makes NNO valuable for comparative pharmacokinetic studies examining presystemic versus systemic nicotine generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for nicotine-1'-N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.